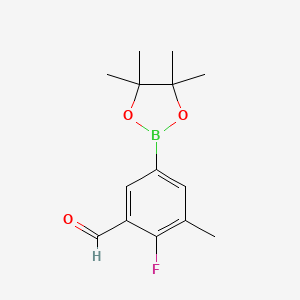

![molecular formula C7H5BrN2O B6308270 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1823921-07-8](/img/structure/B6308270.png)

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

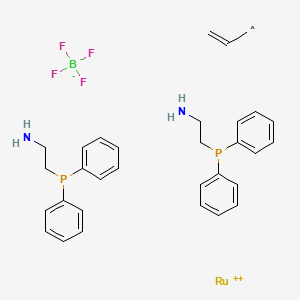

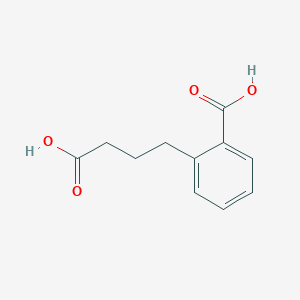

“2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the linear formula C7H5BrN2O . It is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities, particularly as TRK inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH .Molecular Structure Analysis

The molecular structure of “2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” consists of a pyrrolopyridine core with a bromine atom attached at the 2-position .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

The core structure of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a scaffold present in various bioactive compounds. This heterocyclic compound can be utilized in the development of new pharmaceutical drugs due to its potential biological activities . The presence of nitrogen atoms in its structure makes it a candidate for creating molecules with significant medicinal properties.

Antimicrobial Agents

Compounds with the pyrrolopyrazine scaffold, which is similar to the core structure of our compound of interest, have shown a wide range of biological activities, including antimicrobial properties . This suggests that 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be modified to develop new antimicrobial agents to combat resistant strains of bacteria and fungi.

Kinase Inhibition for Cancer Therapy

Derivatives of pyrrolopyrazine have been identified to exhibit kinase inhibitory activity, which is crucial in cancer therapy . The brominated derivative, such as 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one , could be explored for its potential to inhibit specific kinases involved in the proliferation of cancer cells.

Organic Material Synthesis

Nitrogen-containing heterocycles like our compound are also used in the synthesis of organic materials . Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

Antidiabetic Drug Research

The pyrrolo[3,4-b]pyridin-5-one scaffold is present in some compounds exhibiting antidiabetic activity . Therefore, 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could be a valuable starting point for the synthesis of new antidiabetic drugs.

Fluorescent Probes and Dyes

Brominated heterocyclic compounds have been used to create fluorescent probes and dyes with high quantum yields . The bromine atom in 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one could enhance its photophysical properties, making it a potential candidate for developing new fluorescent materials.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .

Biochemical Pathways

, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .

Pharmacokinetics

The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Eigenschaften

IUPAC Name |

2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDXSTUDPENAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)